molecular formula C18H27N7O2 B5522779 N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

Cat. No. B5522779
M. Wt: 373.5 g/mol
InChI Key: CFCCGEFRCGZTIW-UHFFFAOYSA-N
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Description

This compound is a part of the pyrazolo[1,5-a][1,4]diazepine family, which has been extensively studied for its diverse chemical reactions, synthesis methodologies, and potential biological activities. Its complex structure entails multiple functional groups that contribute to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a][1,4]diazepine derivatives typically involves multi-step reactions, starting with the formation of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, followed by cyclization and functionalization steps to introduce various substituents into the core structure (Bol’but, Kemskii, & Vovk, 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a tetrahydropyrazolo[1,5-a][1,4]diazepine core. This structure is often modified through various chemical reactions to explore different biological activities and chemical properties. X-ray diffraction and NMR spectroscopy are commonly used for structural elucidation (Acevedo, Krawczyk, & Townsend, 1985).

Chemical Reactions and Properties

These compounds participate in a wide range of chemical reactions, including cyclocondensation, hydrolytic cleavage, and intramolecular cyclization, leading to the formation of various derivatives with potential biological activities (Kemskii, Bol’but, & Vovk, 2014). These reactions are crucial for the synthesis of novel compounds for further investigation.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research has explored the synthesis and chemical transformations of related pyrazole carboxamide derivatives, highlighting methods for creating densely functionalized heterocyclic compounds. Studies detail the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones from 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, showcasing the potential for generating complex molecules with therapeutic relevance (Bol’but, Kemskii, & Vovk, 2014). Another study describes the intramolecular cyclocondensation of similar compounds to yield 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine-7-carbonitriles, further processed into carboxamides and carboxylic acids, demonstrating versatile chemical transformations (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014).

Biological Activity and Potential Applications

Significant efforts have been made to explore the biological activities of compounds structurally similar to N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide. For instance, derivatives of benzo[b][1,6]naphthyridines, synthesized from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-diones, exhibited potent cytotoxic activities against various cancer cell lines, highlighting the potential for therapeutic applications in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole and imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities .

properties

IUPAC Name

N,N-dimethyl-2-[[3-(1-methylpyrazol-4-yl)propanoylamino]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O2/c1-22(2)18(27)24-7-4-8-25-16(13-24)9-15(21-25)11-19-17(26)6-5-14-10-20-23(3)12-14/h9-10,12H,4-8,11,13H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCCGEFRCGZTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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